Perylo[1,12-bcd]thiophene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) and Heteroaromatic Systems Research
Perylo[1,12-bcd]thiophene belongs to a specialized class of materials at the intersection of two major areas of chemical research: polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. The core of the molecule is perylene (B46583) (C₂₀H₁₂), a well-known PAH consisting of five fused benzene (B151609) rings. wikipedia.org PAHs like perylene are noted for their rich electron density and have been a cornerstone of materials science research for decades. mdpi.com
The defining feature of this compound is the annulation (fusion) of a thiophene (B33073) ring—a five-membered heterocycle containing a sulfur atom—onto the perylene backbone. bohrium.comresearchgate.net This structural modification transforms the parent hydrocarbon into a heteroaromatic system. The incorporation of a heteroatom like sulfur into the rigid, planar PAH framework fundamentally alters the electronic and physical properties of the molecule, leading to novel materials with tailored functionalities for advanced applications. bohrium.comrylene-wang.com
Significance of Sulfur Heterocycles in π-Conjugated Frameworks
Key contributions of the sulfur heterocycle include:
Modulation of Electronic Properties : The sulfur atom in the thiophene ring possesses electron-donating characteristics, which can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rylene-wang.comresearchgate.net This tuning of the frontier orbitals is critical for designing materials for specific electronic applications, such as organic solar cells and transistors.
Intermolecular Interactions : Non-bonding interactions between sulfur atoms (S···S interactions) on adjacent molecules can influence the material's self-assembly and crystal packing. nih.gov This is a crucial factor that governs charge transport efficiency in organic semiconductors.
Structural Influence : The fusion of a five-membered thiophene ring can introduce strain that alters the planarity of the molecular backbone, which in turn affects the material's properties. rylene-wang.com Conversely, in some complex structures, thiophene annulation has been found to enhance the planarity of subunits, facilitating electron transport. rylene-wang.com
Enhanced Stability and Solubility : The presence of sulfur-containing rings has been shown to improve the solubility and air stability of π-conjugated systems, making them more suitable for solution-based processing techniques. nih.gov
Historical Development of Perylene-Based Systems and Thiophene Annulation
The journey of perylene in materials science began with the discovery of its electrical conductivity in a bromine-doped state in 1954, establishing it as a p-type organic semiconductor. mdpi.comtcichemicals.com A significant milestone was the subsequent development of perylene diimides (PDIs), which are powerful n-type semiconductors and have been produced since 1913 for use as dyes. mdpi.com
The strategic functionalization of the perylene core has been a primary focus of research to fine-tune its properties. Modifications at the bay positions (1, 6, 7, and 12) are particularly effective. mdpi.commdpi.com Thiophene annulation represents a sophisticated form of bay-functionalization. rylene-wang.comdntb.gov.ua The synthesis of these fused systems often begins with key building blocks like nitrated or halogenated perylenes. mdpi.com For instance, a common route to create thiophene-annulated perylene diimides involves the reaction of 1-nitroPDI with sodium sulfide, which results in the formation of the fused thiophene ring. mdpi.com
Overview of Research Trajectories for this compound
Research into this compound and its derivatives is actively pursuing several application-oriented trajectories, leveraging the unique properties imparted by the fused thiophene ring.
Organic Electronics : A primary focus is the use of these compounds as organic semiconductors. Derivatives have been designed for use in organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic solar cells, where a three-dimensional thiophene-annulated perylene dye achieved a power conversion efficiency of 6.2%. rylene-wang.com Other derivatives have been successfully employed as hole transport layers in perovskite solar cells. rsc.org
Liquid Crystals : Specific tetraester derivatives of this compound have been synthesized and shown to self-assemble into hexagonal columnar liquid crystalline phases. bohrium.com These self-organizing properties are highly desirable for creating well-ordered semiconductor films for electronic devices. bohrium.com
Electrochromic Materials : Polymers that incorporate the this compound unit have demonstrated promising electrochromic behavior. mdpi.commdpi.com These materials can change color in response to an electrical voltage, with research highlighting their potential for applications such as smart windows and adaptive camouflage systems that can switch from yellow to green. mdpi.comresearchgate.net
The data below summarizes key electronic properties and notable derivatives of this compound investigated in recent research.
| Derivative | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Reference |
|---|---|---|---|---|
| PET–OMeDPA | -5.21 | -2.97 | - | rsc.org |
| Perylene-based CP-PAH | -5.48 to -5.05 | -3.48 to -3.14 | 1.7 - 2.1 | chemrxiv.org |
| Derivative Class | Key Finding / Application | Reference |
|---|---|---|
| This compound tetraesters | Exhibits hexagonal columnar liquid crystal phases. | bohrium.com |
| Tetra-PBI-S | Used as a non-fullerene acceptor in organic solar cells (PCE of 6.2%). | rylene-wang.com |
| pDPTD polymer | Electrochromic material with yellow-to-green color switching for camouflage applications. | mdpi.com |
| PET–OMeDPA | Functions as a hole transport layer in perovskite solar cells. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
31473-75-3 |
|---|---|
Molecular Formula |
C20H10S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-thiahexacyclo[11.8.0.02,11.03,8.04,20.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene |
InChI |
InChI=1S/C20H10S/c1-3-11-7-9-15-19-17(11)13(5-1)14-6-2-4-12-8-10-16(21-15)20(19)18(12)14/h1-10H |
InChI Key |
BBANANIMTSEOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)SC(=C36)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Perylo 1,12 Bcd Thiophene and Its Derivatives
Direct Annulation Routes for Core Scaffold Construction
The formation of the thiophene (B33073) ring fused to the perylene (B46583) backbone is a critical step in the synthesis of Perylo[1,12-bcd]thiophene. Various cyclization strategies have been explored to achieve this intricate molecular architecture.
Sulfur Powder-Mediated Cyclization Approaches
One potential, albeit not explicitly detailed in the literature for this specific compound, synthetic route involves the reaction of a suitable perylene precursor with elemental sulfur. This approach is a common strategy for the synthesis of thiophenes. In a hypothetical sulfur powder-mediated cyclization for this compound, a plausible precursor would be a 1,12-disubstituted perylene where the substituents are amenable to reaction with sulfur to form the thiophene ring. For instance, a diol or a dihalide at the 1 and 12 positions of the perylene core could serve as a starting point. The reaction would likely proceed at high temperatures, with sulfur acting as the thiophene ring source through a cyclization and aromatization sequence.
Other Established Synthetic Procedures for this compound
Detailed alternative synthetic procedures for the direct construction of the this compound core are not extensively documented in publicly available scientific literature. The synthesis of complex polycyclic aromatic hydrocarbons often involves multi-step sequences, and it is plausible that other routes, such as transition-metal-catalyzed annulation reactions, could be employed. These methods would likely involve the construction of the thiophene ring onto a pre-existing perylene derivative or the formation of the perylene structure around a thiophene core. However, specific established protocols for this compound remain an area for further research and publication.
Functionalization and Derivatization Strategies
Once the this compound core is obtained, its functionalization is key to tuning its electronic and physical properties for various applications. Several strategies have been developed to introduce a range of functional groups onto this scaffold.
Introduction of Ester and Alkyl Side Chains
The introduction of ester and alkyl side chains onto the this compound framework has been successfully demonstrated, leading to the synthesis of novel liquid crystalline materials. nih.gov A notable example is the synthesis of Perylo[1,12-b,c,d]thiophene tetraesters. nih.gov This process typically involves the reaction of a functionalized this compound precursor with appropriate reagents to introduce the ester groups.
The general approach involves the synthesis of a tetracarboxylic acid derivative of this compound, which is then esterified. The alkyl chains are introduced as part of the ester functionality. For example, reaction with long-chain alcohols in the presence of an acid catalyst or a coupling agent can yield the desired tetraesters. The length and branching of the alkyl chains can be varied to modulate the solubility and liquid crystalline properties of the final compounds.
| Starting Material | Reagents | Product | Key Features |
| This compound tetracarboxylic acid | Long-chain alcohols (e.g., 2-ethylhexanol), Acid catalyst | This compound tetraester | Enhanced solubility, Liquid crystalline properties |
| This compound tetracarboxylic acid | Thionyl chloride, followed by long-chain alcohols | This compound tetraester | High-yield esterification |
Halogenation and Cross-Coupling Precursor Synthesis
Halogenation of the this compound core is a crucial step for creating precursors for cross-coupling reactions, which are powerful tools for further functionalization. While specific protocols for the halogenation of this compound are not detailed, general methods for the halogenation of polycyclic aromatic hydrocarbons and thiophenes can be applied. Electrophilic aromatic substitution with reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely lead to the introduction of bromine atoms at the electron-rich positions of the aromatic core. The regioselectivity of the halogenation would be influenced by the electronic properties of the this compound system.
Once halogenated, these derivatives can be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. mdpi.comrsc.org This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups to the this compound scaffold, enabling fine-tuning of its electronic and photophysical properties.
| Reaction Type | Precursor | Reagents | Potential Products |
| Halogenation | This compound | N-Bromosuccinimide (NBS), Solvent (e.g., DMF) | Bromo-Perylo[1,12-bcd]thiophene |
| Suzuki-Miyaura Coupling | Bromo-Perylo[1,12-bcd]thiophene | Arylboronic acid, Palladium catalyst, Base | Aryl-Perylo[1,12-bcd]thiophene |
Sulfoxide (B87167) Formation and Transformation Pathways
The sulfur atom in the thiophene ring of this compound offers a site for chemical modification, notably oxidation to the corresponding sulfoxide. The synthesis of this compound S-oxide has been reported. acs.org This transformation is typically achieved by reacting the parent compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The oxidation is generally selective for the sulfur atom, leaving the aromatic rings intact under controlled conditions.
This compound S-oxide is a versatile intermediate for further transformations. One notable reaction is its photodeoxygenation. acs.org Upon irradiation with UVA light, the sulfoxide can be converted back to this compound. acs.org This process involves the extrusion of the oxygen atom and can be a useful method for regenerating the parent thiophene. Other potential transformations of the sulfoxide could include further oxidation to the sulfone or its use as a diene in cycloaddition reactions, although these have not been specifically documented for this compound.
| Transformation | Starting Material | Reagents/Conditions | Product |
| Sulfoxide Formation | This compound | m-CPBA, Dichloromethane | This compound S-oxide |
| Photodeoxygenation | This compound S-oxide | UVA irradiation | This compound |
Computational and Theoretical Investigations of Perylo 1,12 Bcd Thiophene
Electronic Structure Elucidation via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational materials science for investigating the electronic structure of conjugated organic molecules. These calculations provide a detailed picture of electron distribution, orbital energies, and related properties that are critical to a material's function as a semiconductor.
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron (p-type character), while the LUMO energy relates to the ability to accept an electron (n-type character). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that approximates the energy required to excite an electron and is fundamentally related to the material's optical and electronic properties.
Table 1: Representative DFT-Calculated HOMO-LUMO Gaps for Thiophene-Based Molecules Note: These values are for illustrative purposes to show typical ranges for related compounds and are not specific to Perylo[1,12-bcd]thiophene.
| Compound System | DFT Functional/Basis Set | Calculated HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|
| Thiophene (B33073) Sulfonamide Derivative | B3LYP/6-311G(d,p) | 3.44 - 4.65 | mdpi.com |
| Thienopyrazine-based Dye | B3LYP/6-31G(d,p) | 1.86 - 1.96 | |
| Thiophene Oligomer (A5) | B3LYP/3-21G | 2.449 | researchgate.net |
| Thiophene Oligomer (A8) | B3LYP/3-21G | 4.448 | researchgate.net |
Charge Transfer Characteristics and Band Gap Engineering
The inherent structure of this compound allows for significant modulation of its electronic properties through chemical modification, a process known as band gap engineering. By introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be fine-tuned to control the HOMO-LUMO gap and enhance charge transfer characteristics.
A pertinent example is the computational and experimental study of co-polymers based on peryleno[1,12-bcd]thiophene sulfone. The introduction of the electron-withdrawing sulfone group into the this compound backbone creates a donor-acceptor type polymer. DFT calculations performed on these co-polymers showed that by systematically increasing the content of the peryleno[1,12-bcd]thiophene sulfone unit, the optical bandgap could be precisely tuned from 2.72 eV down to 1.58 eV. This tuning results in a significant red-shift in the material's absorption spectrum, enhancing its ability to capture visible light. The calculations also indicated that this strategy promoted internal charge separation capabilities within the polymer chains, a critical factor for efficient performance in applications such as photocatalysis. acs.org
Aromaticity and π-Electron Delocalization Studies
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic molecules with delocalized π-electron systems. In polycyclic aromatic hydrocarbons like this compound, the degree of aromaticity influences the electronic communication across the molecular framework. Computational methods are essential for quantifying the aromaticity of specific rings within a complex fused system.
Commonly used computational tools for this purpose include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic reference, with values close to 1 indicating high aromaticity. NICS, a magnetic criterion, involves calculating the magnetic shielding at the center of a ring; negative values typically indicate aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). mdpi.comresearchgate.net
Studies on fused thiophene ring systems show that the local aromaticity of each thiophene unit can be significantly affected by the fusion pattern and the nature of the adjacent rings. mdpi.comwhiterose.ac.uk While a specific HOMA or NICS analysis for this compound was not found in the searched literature, the planar structure and extensive conjugation suggest significant π-electron delocalization across the entire molecule, contributing to its stability and semiconductor properties.
Molecular Dynamics and Packing Morphology Simulations
While DFT provides insight into the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the collective behavior of many molecules. These simulations model the interactions between molecules over time, predicting how they will self-assemble into larger structures, such as the thin films and crystals used in electronic devices.
Rigid-Body Models for Crystal Packing and Self-Assembly
Understanding the self-assembly and crystal packing of organic semiconductors is crucial, as the intermolecular arrangement directly impacts charge transport. MD simulations can predict the thermodynamically stable morphologies of materials like this compound.
In one study, united-atom MD simulations were performed to investigate the self-assembly of this compound using a simplified rigid-body model. acs.org This approach reduces computational cost by treating the molecule as a single, inflexible unit, which is a reasonable approximation for highly rigid structures. The simulations demonstrated that this compound has a strong tendency to self-assemble into hexagonally packed columns over a wide range of temperatures and packing fractions. This ordered columnar arrangement is a direct consequence of the molecule's planar shape and the intermolecular forces governing its assembly. acs.org The ability of such simplified models to reproduce experimentally observed structural features validates their use for high-throughput screening of new materials. acs.org
Intermolecular Interactions and π-Stacking Phenomena
The forces driving the self-assembly observed in MD simulations are primarily non-covalent intermolecular interactions. For planar aromatic molecules, π-stacking is a dominant interaction, where the delocalized π-electron systems of adjacent molecules attract one another.
The crystal structure of this compound reveals that the essentially planar molecules are regularly stacked in columns. researchgate.net The interplanar separation between stacked molecules is approximately 3.474 Å. researchgate.net This distance is typical for π-stacked aromatic systems and is crucial for facilitating charge hopping between molecules, a key step in electrical conduction.
In addition to face-to-face π-stacking, the presence of the sulfur atom introduces other specific interactions. The crystal packing shows that adjacent columns are bridged by short sulfur-sulfur (S...S) contacts of 3.506 Å. researchgate.net These directional intermolecular interactions, along with the π-stacking, create a well-ordered three-dimensional network that is favorable for charge transport, contributing to the material's reported high charge carrier mobility. researchgate.netacs.org
Polymorphism and Crystal Structure Prediction
Computational methods are instrumental in predicting and understanding the solid-state packing of this compound, which can exist in different crystalline forms, or polymorphs. The crystal structure of this compound has been determined, providing a foundation for these theoretical investigations. researchgate.net The asymmetric unit of its crystal structure contains one molecule of this compound. researchgate.net
The prediction of crystal structures for organic molecules like this compound is a complex computational challenge. These methods typically involve searching for the most stable lattice structures based on thermodynamic principles. While this approach can sometimes overestimate the number of likely polymorphs, it provides valuable insights into the possible packing arrangements a molecule can adopt.
Derivatives of this compound have been shown to exhibit polymorphism in the form of liquid crystal phases. For instance, certain this compound tetraesters have been synthesized that display a hexagonal columnar liquid crystal phase over a wide temperature range. nih.gov This behavior is significant for the fabrication of electronic devices. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Number | 129291 |
| Molecular Formula | C₂₀H₁₀S |
| Associated DOI | 10.1107/S0108270197007907 |
Data sourced from PubChem. nih.gov
Photophysical Process Modeling
Theoretical modeling of photophysical processes in this compound is essential for understanding its behavior upon light absorption and subsequent energy dissipation pathways.
Excited State Dynamics and Non-Adiabatic Coupling
While specific computational studies on the excited state dynamics of this compound are not extensively documented, research on simpler thiophene-based molecules provides a theoretical framework. The computational investigation of the ultrafast deactivation mechanisms of molecules like thiophene and bithiophene is a challenging area of research. rsc.org Methods such as surface hopping molecular dynamics are employed to model these processes. rsc.orgepfl.ch
These studies show that upon photoexcitation, thiophene derivatives can undergo rapid internal conversion back to the ground state, often facilitated by conical intersections and non-adiabatic coupling between electronic states. epfl.ch For thiophene, ring puckering has been identified as an important factor in its photochemistry. rsc.org In larger, more complex systems like this compound, the extended π-conjugation would influence the energies of the excited states and the pathways for relaxation. Non-adiabatic dynamics simulations would be crucial to model population transfer between electronic states, which is necessary to understand photochemical processes.
Quantum Yield Prediction and Optimization
The prediction and optimization of quantum yields are key for the application of this compound in areas like organic electronics. Derivatives of this compound have been shown to possess high fluorescence quantum yields. nih.gov For example, certain this compound tetraesters are highly luminescent and have been suggested as standards for measuring quantum yields. nih.gov
Computational methods can be used to predict wavelength-dependent product quantum yields for photochemical reactions. figshare.com These methods often involve correlating the results of surface hopping molecular dynamics with calculated absorption spectra. figshare.com
In the context of photocatalysis, bandgap engineering of co-polymers containing this compound sulfone has been explored to enhance hydrogen evolution. rsc.org By adjusting the monomer ratios in these co-polymers, the optical bandgaps could be tuned, which in turn affects the apparent quantum yield (AQY). rsc.org One such co-polymer achieved a high AQY of 15.3% at 420 nm for hydrogen evolution without a co-catalyst. rsc.org This demonstrates a strategy for optimizing the quantum yield by balancing the material's bandgap, charge recombination, and other properties. rsc.org
Reaction Mechanism Studies
Theoretical studies on the reaction mechanisms of this compound and its derivatives shed light on their chemical transformations and reactivity.
Photodeoxygenation Pathways of this compound S-Oxide
The photodeoxygenation of this compound S-oxide has been studied experimentally. figshare.com Upon irradiation with UVA light, it undergoes deoxygenation. figshare.com The photochemistry of thiophene-S-oxides, in general, is known to be dependent on their substitution patterns. mdpi.orgresearchgate.net The UV irradiation of similar sulfoxides like dibenzothiophene (B1670422) S-oxide is a known method for generating ground-state atomic oxygen [O(³P)]. figshare.com However, a drawback of this method is often a low quantum yield of photodeoxygenation. figshare.com
Computational investigations into the photochemical deoxygenation of simpler analogs like thiophene-S-oxide have been performed using methods such as CASSCF and multireference MP2. nih.gov These studies suggest that dissociation to yield atomic oxygen occurs from a triplet state. nih.gov Specifically, for thiophene-S-oxide, calculations show that one of the two lowest triplet states smoothly dissociates to produce O(³P) with little to no energy barrier. nih.gov This provides a theoretical basis for understanding the photodeoxygenation mechanism of more complex structures like this compound S-oxide. While experiments on this compound S-oxide confirmed deoxygenation, they did not conclusively identify the exact mechanism. figshare.com
Theoretical Analysis of Chemical Transformations
The chemical reactivity of this compound can be analyzed through computational methods like Density Functional Theory (DFT). researchgate.net Such studies can predict molecular geometries, electronic properties (like HOMO and LUMO energies), and sites of reactivity. researchgate.net
For the S-oxide derivative, the reactivity is expected to be analogous to that of other thiophene-S-oxides. Thiophene-S-oxides are known to act as good dienes in Diels-Alder cycloaddition reactions. mdpi.org Their photoreactivity is highly dependent on the substitution pattern on the thiophene ring. mdpi.orgresearchgate.net Theoretical analysis can help elucidate the pathways of such chemical transformations by calculating transition state energies and reaction profiles. While specific theoretical analyses of the chemical transformations of this compound are not widely available, the principles derived from studies on simpler thiophenes and their oxides provide a solid foundation for predicting its behavior. mdpi.orgresearchgate.net
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. While specific, detailed experimental ¹H and ¹³C NMR data for Perylo[1,12-bcd]thiophene, including chemical shifts and coupling constants, are not extensively reported in publicly available literature, the expected spectral characteristics can be inferred from the analysis of related polycyclic aromatic hydrocarbons and thiophene-containing systems.
The rigid and planar structure of this compound, a consequence of its highly fused aromatic system, would be readily confirmed by NMR analysis. The ¹H NMR spectrum is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and the observed coupling constants between adjacent protons would allow for the unambiguous assignment of each proton in the molecule. Similarly, the ¹³C NMR spectrum would display a set of resonances corresponding to the unique carbon atoms within the aromatic framework, providing further confirmation of the compound's connectivity and planarity. The absence of signals in the aliphatic region would underscore the fully aromatic nature of the molecule.
Electronic Absorption and Emission Spectroscopy Investigations
Electronic spectroscopy provides critical information about the electronic transitions and photophysical properties of a molecule. The extended π-conjugated system of this compound is expected to give rise to distinct absorption and emission characteristics.
The UV-Visible absorption spectrum of this compound in a suitable solvent would be characterized by intense absorption bands in the ultraviolet and visible regions, corresponding to π-π* electronic transitions. While specific experimental values for the absorption maxima (λmax) and molar extinction coefficients (ε) are not widely documented, the spectrum is anticipated to exhibit multiple bands, a hallmark of large polycyclic aromatic hydrocarbons. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.
Table 1: Anticipated UV-Visible Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|
| Data Not Available | Data Not Available | π-π* |
Note: This table is illustrative and awaits experimental data for population.
Table 2: Anticipated Luminescence Properties of this compound
| Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
|---|
Note: This table is illustrative and awaits experimental data for population.
Transient absorption spectroscopy is a powerful technique for probing the dynamics of excited states, providing information on processes such as intersystem crossing, internal conversion, and excited-state lifetimes. For this compound, this technique could be used to characterize the decay pathways of the singlet excited state and to detect the formation of any transient species, such as triplet states. While specific transient absorption studies on this compound are not prevalent in the literature, studies on similar perylene (B46583) and thiophene (B33073) systems reveal complex excited-state dynamics that are highly dependent on the molecular structure and environment. Such investigations would be crucial for understanding the photostability and potential applications of this compound in optoelectronic devices.
Mass Spectrometry for Molecular Structure and Fragmentation Patterns
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structural integrity of this compound. The technique provides the exact molecular mass, and its high-resolution variants can confirm the elemental composition. For this compound (C₂₀H₁₀S), the expected monoisotopic mass is approximately 282.05 Da. nih.gov
Electron Impact (EI) mass spectrometry is commonly used to analyze polycyclic aromatic compounds. In the case of this compound, the EI spectrum would be expected to show a prominent molecular ion peak (M⁺) due to the stability of the fused aromatic ring system. The fragmentation pattern, which results from the cleavage of the molecule into smaller charged fragments, provides a fingerprint for its structure.
While specific fragmentation data for this compound is not extensively published, patterns can be inferred from studies on related thiophene-containing aromatic structures. The fragmentation of such stable systems typically requires high energy and may proceed through the loss of the sulfur atom or cleavage of the thiophene ring. For substituted thiophenes, characteristic fragmentation involves the cleavage of bonds adjacent to the ring. nih.gov For instance, studies on benzo[b]thiophene derivatives show that fragmentation is often initiated by the cleavage of substituent groups from the main aromatic core. nih.gov In the unsubstituted this compound, fragmentation would likely involve the sequential loss of small molecules like H₂, C₂H₂, or CS.
Table 1: Expected Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₀S | nih.gov |
| Molecular Weight | 282.4 g/mol | nih.gov |
| Monoisotopic Mass | 282.05032149 Da | nih.gov |
| Primary Ionization Method | Atmospheric Pressure Chemical Ionization (APCI), Electron Impact (EI) | nih.gov |
Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Studies
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying molecules with unpaired electrons. nih.gov It is particularly valuable for investigating the electronic structure of the radical cations of this compound, which can be generated through chemical or electrochemical oxidation.
The ESR spectrum of the this compound radical cation would provide insights into the distribution of the unpaired electron's spin density across the π-conjugated system. Studies on the radical cations of various thiophene-based compounds consistently show that the unpaired electron resides in a π-orbital. researchgate.net Research on related thiophene-based helical systems has shown that their radical cations exhibit a sharp singlet peak in the EPR spectrum with a g-value of approximately 2.001–2.002. nih.gov This low g-value suggests that the spin density is predominantly delocalized over the carbon atom framework, with only a negligible fraction residing on the sulfur atom. nih.gov
The generation of these radical cations for ESR studies can be achieved using oxidants like tungsten hexachloride in a solvent such as dichloromethane. nih.gov The stability of the resulting radical cation is a key factor; for some complex thiophene systems, the half-life can be on the order of minutes at room temperature. nih.gov
Table 2: Expected ESR/EPR Parameters for this compound Radical Cation
| Parameter | Expected Value/Characteristic | Rationale from Related Compounds |
|---|---|---|
| Signal Shape | Sharp singlet peak | Typical for delocalized π-radicals in thiophene systems. nih.gov |
| g-value | ~2.001 - 2.002 | Indicates spin density is primarily on the carbon π-system, not sulfur. nih.gov |
| Spin Delocalization | Over the π-conjugated carbon backbone | Confirmed by DFT computations on similar thiophene-based radicals. nih.gov |
Vibrational Spectroscopy (e.g., IR, Raman) for Structural Confirmation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful method for confirming the molecular structure of this compound by probing its characteristic bond vibrations. These techniques provide a molecular fingerprint that is highly specific to the compound's structure.
Infrared (IR) and Raman Spectroscopy are complementary methods. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of laser light. polimi.it
For this compound, the spectra would be dominated by vibrations characteristic of the fused aromatic rings and the integrated thiophene moiety. Analysis of related compounds like 2-thiophene carboxylic acid and polythiophenes allows for the prediction of key vibrational modes. polimi.itiosrjournals.org
Key expected vibrational modes include:
C=C Stretching: Aromatic C=C stretching vibrations in thiophene-containing compounds typically appear in the 1350–1530 cm⁻¹ region in both IR and Raman spectra. iosrjournals.org
C-H Bending: In-plane C-H bending modes for thiophenes are found in the 900–1300 cm⁻¹ range, while out-of-plane bending occurs at lower frequencies (710–832 cm⁻¹). iosrjournals.org
C-S Stretching: The C-S stretching modes of the thiophene ring are generally weaker and appear in the 600–860 cm⁻¹ range. iosrjournals.org
Density Functional Theory (DFT) calculations are often employed alongside experimental work to simulate the vibrational spectra. mdpi.com This theoretical approach aids in the precise assignment of observed spectral peaks to specific atomic motions within the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference for Range |
|---|---|---|---|
| Aromatic C=C Stretching | 1350 - 1530 | IR & Raman | iosrjournals.org |
| C-H In-Plane Bending | 909 - 1283 | IR & Raman | iosrjournals.org |
| C-H Out-of-Plane Bending | 710 - 832 | IR | iosrjournals.org |
Advanced Structural Characterization and Solid State Arrangement Studies
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) has been an indispensable tool for determining the precise three-dimensional structure of Perylo[1,12-bcd]thiophene.
SCXRD studies have unequivocally confirmed that the this compound molecule possesses an essentially planar conformation. This planarity is a crucial feature for facilitating effective π-orbital overlap between adjacent molecules, which is a prerequisite for efficient charge transport in organic semiconductors. The rigid, fused-ring system of the perylene (B46583) core, combined with the integrated thiophene (B33073) unit, contributes to this flat molecular geometry.
The analysis of single crystals has revealed that this compound molecules adopt a highly ordered packing arrangement in the solid state. The planar molecules are regularly stacked along the b-axis of the crystal lattice. A significant finding from these studies is the interplanar separation between stacked molecules, which has been determined to be 3.474 Å. This close proximity is indicative of strong π-π stacking interactions, which are fundamental to the electronic coupling between molecules.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Monoclinic | P2₁/c | 18.073 | 4.429 | 17.102 | 113.396 | 4 |
| Interaction Type | Distance (Å) |
| Interplanar Separation | 3.474 |
| S...S Interstack Contact | 3.506 |
Epitaxial Growth and Thin Film Morphology Studies
The controlled deposition of this compound into well-ordered thin films is essential for its application in electronic devices. Epitaxial growth techniques have been successfully employed to achieve this, resulting in thin films with desirable morphology and molecular orientation.
Vapor phase epitaxy has been demonstrated as an effective method for producing highly ordered thin films of this compound on oriented polyethylene (B3416737) (PE) substrates. rylene-wang.comacs.orgacs.org This technique involves the sublimation of the material in a vacuum and its subsequent deposition onto the substrate. The orientation of the underlying PE chains directs the crystallization of the this compound molecules.
The resulting morphology consists of lathlike crystals. rylene-wang.comacs.orgacs.org These crystals exhibit a well-ordered structure, with their long axes showing a preferential alignment parallel to the chain direction of the PE substrate. rylene-wang.comacs.orgacs.org A smaller fraction of the lathlike crystals is observed to align with their long axes perpendicular to the PE chain direction. rylene-wang.comacs.orgacs.org Electron diffraction studies have confirmed that this epitaxial crystallization results in an alignment of the this compound with its c- and b-axes within the film plane. rylene-wang.comacs.orgacs.org The predominant orientation, where the c-axis is perpendicular to the PE chain direction, is attributed to a two-dimensional lattice matching, while the less frequent parallel orientation is thought to arise from a one-dimensional intermolecular matching. rylene-wang.comacs.orgacs.org
The fabrication of single-crystalline micro-ribbons of this compound and its analogues has been achieved through techniques such as drop casting and physical vapor transport. rylene-wang.com These methods allow for the growth of well-defined, individual crystals that are suitable for fundamental studies and for integration into high-performance electronic devices.
In the drop casting method, a solution of the compound is carefully deposited onto a substrate, and the slow evaporation of the solvent leads to the formation of single crystals. rylene-wang.com Physical vapor transport involves heating the material in a tube furnace under a stream of inert gas, which transports the vapor to a cooler region where it crystallizes. rylene-wang.com Both techniques have been shown to produce high-quality, single-crystalline micro-ribbons. rylene-wang.com
For a closely related selenium analogue, perylo[1,12-b,c,d]selenophene, these methods have yielded micrometer-sized single crystalline ribbons. rylene-wang.com X-ray diffraction analysis of these ribbons revealed a nearly planar molecular conformation and a regular stacking along the b-axis, with close Se...Se contacts of 3.49 Å. rylene-wang.com This indicates a compressed molecular packing structure, which is beneficial for charge transport. rylene-wang.com
| Growth Technique | Substrate | Resulting Morphology | Key Findings |
| Vapor Phase Epitaxy | Oriented Polyethylene | Lathlike crystals | Preferential alignment of crystal axes with substrate chains. rylene-wang.comacs.orgacs.org |
| Drop Casting | Various | Single crystalline micro-ribbons | Formation of high-quality individual crystals. rylene-wang.com |
| Physical Vapor Transport | Various | Single crystalline micro-ribbons | Growth of well-defined microstructures. rylene-wang.com |
Microscopic Analysis of Film Morphology (e.g., FE-SEM, AFM)
Extensive searches of scientific literature and material databases did not yield specific studies employing Field-Emission Scanning Electron Microscopy (FE-SEM) or Atomic Force Microscopy (AFM) for the analysis of this compound thin films. While the solid-state arrangement of this compound is of interest for applications in organic electronics, detailed reports on the microscopic surface morphology, such as grain size, shape, and surface roughness of its films, using these particular techniques are not available in the public domain.
Research on the vapor phase epitaxy of this compound on polyethylene thin films has been conducted, which utilized optical microscopy and Transmission Electron Microscopy (TEM) to characterize the resulting crystalline structures. This study revealed the formation of well-ordered, lath-like crystals under specific deposition conditions. However, this investigation did not include analysis by FE-SEM or AFM, which would provide higher-resolution surface-specific information.
Therefore, a detailed account of the film morphology of this compound as observed through FE-SEM and AFM, including data tables on morphological parameters, cannot be provided at this time due to a lack of available research data.
Applications of Perylo 1,12 Bcd Thiophene in Advanced Materials Science and Organic Electronics
Organic Field-Effect Transistors (OFETs)
Perylo[1,12-bcd]thiophene has been successfully utilized as the active semiconductor in organic field-effect transistors. Researchers have investigated its performance in both thin-film and single-crystal forms, with single-crystal devices demonstrating particularly high performance due to the high degree of molecular order.
Single Crystal Transistor Performance
Field-effect transistors fabricated from individual single-crystalline micrometer wires of this compound have demonstrated high-performance p-channel behavior. rylene-wang.com These devices exhibit impressive charge carrier mobilities, with values measured in the range of 0.3 to 0.8 cm² V⁻¹ s⁻¹. rylene-wang.com One specific device showed a mobility of 0.8 cm² V⁻¹ s⁻¹, a low threshold voltage of -6.0 V, and a current on/off ratio of 1.7 x 10³. rylene-wang.com In comparison, thin-film transistors of PET show more moderate performance, with a reported mobility of 0.05 cm² V⁻¹ s⁻¹, an on/off ratio of approximately 1.2 x 10⁵, and a threshold voltage of -6.3 V. rylene-wang.com The significant enhancement in mobility in the single-crystal form underscores the importance of long-range molecular order for efficient charge transport. rylene-wang.com
Interactive Table: Performance of this compound Based OFETs
| Device Type | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Threshold Voltage (V) |
| Single-Crystal Microwire | 0.8 | 1.7 x 10³ | -6.0 |
| Thin-Film | 0.05 | ~1.2 x 10⁵ | -6.3 |
Role of Molecular Packing in Charge Carrier Mobility
The high charge carrier mobility observed in single-crystal PET transistors is directly attributed to its unique solid-state molecular packing. rylene-wang.com Unlike many high-mobility organic semiconductors that adopt a herringbone structure, which can limit orbital overlap, PET molecules arrange in an extraordinary packing motif. rylene-wang.com This arrangement is characterized by strong sulfur-sulfur (S···S) interactions, which are believed to facilitate charge transport. rylene-wang.com This specific cofacial π-stacking structure is thought to induce a "double-channel" fashion for charge carrier movement, contributing significantly to the high-performance characteristics of the devices. rylene-wang.com The distinct molecular assembly, driven by these strong intermolecular S···S interactions, is considered a key factor in achieving the high mobility observed in its single-crystal form. rylene-wang.com
Electrochromic Materials and Devices
Photocatalytic Hydrogen Evolution Systems
The pursuit of clean energy has driven significant research into photocatalytic water splitting for hydrogen production. This compound derivatives have emerged as promising components in conjugated polymer systems designed for this purpose, offering pathways to enhance the efficiency of hydrogen evolution from water.
This compound Sulfone-Based Co-Polymer Design
Researchers have developed novel co-polymers for photocatalytic hydrogen evolution by incorporating a this compound sulfone unit. nih.gov A series of sulfone-based hybrid conjugated co-polymers, designated PS-1 through PS-8, were synthesized by statistically adjusting the molar ratio of a dibenzo[b,d]thiophene sulfone monomer and the newly developed this compound sulfone monomer. nih.gov This strategic co-polymerization allows for the fine-tuning of the material's properties. The design aims to overcome common limitations in organic photocatalysts, such as narrow visible-light absorption and rapid electron-hole recombination. nih.gov
Bandgap Engineering for Enhanced Hydrogen Evolution Rates
A key strategy for improving photocatalytic performance is bandgap engineering. By systematically increasing the content of the this compound sulfone unit within the polymer backbone, the optical bandgaps of the co-polymers (PS-1–PS-8) were successfully tuned from 2.72 eV down to 1.58 eV. nih.gov This tuning resulted in a red-shift in the visible-light absorption spectrum, significantly improving the material's ability to capture light. nih.gov
This modification also promoted internal charge separation capabilities. nih.gov However, a trade-off was observed, as increasing the this compound sulfone content gradually decreased the driving force for proton reduction and the polymer's dispersibility in aqueous solutions. nih.gov Through careful optimization, the co-polymer PS-5, with a 19:1 molar ratio of dibenzo[b,d]thiophene sulfone to this compound sulfone, achieved a balance of these factors. It exhibited the highest hydrogen evolution rate (HER) of 7.5 mmol h⁻¹ g⁻¹ under visible light without the need for an expensive co-catalyst. nih.gov This performance was accompanied by a notable apparent quantum yield (AQY) of 15.3% at 420 nm. nih.gov
Table 1: Performance of this compound Sulfone-Based Co-Polymers
| Polymer ID | Molar Ratio (Dibenzo[b,d]thiophene sulfone : this compound sulfone) | Optical Bandgap (eV) | Hydrogen Evolution Rate (HER) (mmol h⁻¹ g⁻¹) | Apparent Quantum Yield (AQY) |
| PS-1 to PS-8 (Range) | Varied | 2.72 to 1.58 | Not specified for all | Not specified for all |
| PS-5 (Optimized) | 19 : 1 | Not specified | 7.5 | 15.3% @ 420 nm |
Liquid Crystalline Materials Development
This compound also serves as a core structure for the synthesis of advanced liquid crystalline materials, which are crucial for applications in displays and optical devices.
Synthesis and Mesomorphic Characterization of this compound Tetraesters
A new class of luminescent columnar liquid crystals has been synthesized based on this compound tetraesters. nih.gov These compounds are noted for their ease of synthesis and high solubility. nih.gov Under long-wavelength UV light, they exhibit sky-blue luminescence in solution and possess a high quantum yield, making them potentially useful as standards for quantum yield measurements. nih.gov The key feature of these materials is their ability to form liquid crystal phases over a broad range of temperatures. nih.gov
Hexagonal Columnar Mesophase Stabilization and Alignment
The this compound tetraester derivatives exhibit a hexagonal columnar mesophase that is stable over a wide thermal range. nih.gov This phase is characterized by the self-assembly of the molecules into column-like structures, which then arrange themselves into a hexagonal lattice. Furthermore, these materials demonstrate good homeotropic alignment within their liquid-crystalline phase. nih.gov This alignment, where the columns orient themselves perpendicular to the substrate, is a critical property for the fabrication of electronic and optical devices. nih.gov
Table 2: Properties of this compound Tetraesters
| Property | Description |
| Compound Type | This compound Tetraesters |
| Mesophase Type | Hexagonal Columnar |
| Thermal Range | Wide |
| Alignment | Good homeotropic alignment |
| Optical Property | Sky-blue luminescence |
| Key Features | High solubility, High quantum yield, Ease of synthesis |
Charge Transfer Complex Formation and Associated Phenomena
A comprehensive review of available scientific literature did not yield specific research findings on the formation of charge transfer complexes or associated phenomena directly involving this compound. While charge transfer is a well-studied phenomenon in many thiophene-based derivatives, specific data for this compound is not presently available in the reviewed sources.
Chemical Reactivity and Transformation Studies of Perylo 1,12 Bcd Thiophene
Photo-induced Deoxygenation of Perylo[1,12-bcd]thiophene S-oxide
The S-oxide derivative of this compound is photoactive and undergoes deoxygenation upon irradiation with UVA light. figshare.com This reaction is a key transformation of this class of compounds and is analogous to the photodeoxygenation observed in other aromatic sulfoxides. figshare.com The process involves the cleavage of the sulfur-oxygen bond, resulting in the parent this compound and a reactive oxygen species.
Generation of Reactive Oxygen Species (e.g., Atomic Oxygen)
The photo-induced deoxygenation of aromatic sulfoxides is a recognized method for producing reactive oxygen species in solution. figshare.com In the case of the well-studied dibenzothiophene (B1670422) S-oxide (DBTO), its irradiation is a common method for generating ground-state atomic oxygen [O(³P)]. figshare.comnih.gov This generated atomic oxygen is a potent oxidant capable of reacting with various substrates. nih.gov
While the photolysis of this compound S-oxide results in deoxygenation, studies on related large aromatic sulfoxides suggest that the reaction may not be limited exclusively to the production of O(³P). figshare.com This indicates the possibility of other reactive intermediates or alternative deoxygenation pathways.
Mechanistic Investigations (e.g., Kinetic Isotope Effects, Computational Modeling)
Detailed mechanistic studies on the photodeoxygenation of this compound S-oxide are limited, and experiments with common intermediates have not yet conclusively identified the precise mechanism for this specific compound. figshare.com
However, insights can be drawn from computational studies on related, simpler molecules like thiophene-S-oxide and DBTO. nih.gov Computational modeling using CASSCF and multireference MP2 calculations suggests a likely pathway for deoxygenation. nih.gov These studies indicate that S-O bond scission does not occur from the lowest energy triplet state but rather from a spectroscopically unobserved, higher-energy triplet state (T2). nih.gov For both thiophene-S-oxide and selenophene-Se-oxide, calculations show that one of the two triplet states smoothly dissociates to yield atomic oxygen [O(³P)] with little to no energy barrier. nih.gov This provides a plausible mechanistic framework for understanding the photo-induced deoxygenation of this compound S-oxide, though specific experimental verification for this compound is still required.
| Aspect | Key Findings | Reference |
|---|---|---|
| Reaction | This compound S-oxide undergoes deoxygenation upon UVA irradiation. | figshare.com |
| Product | Generates the parent this compound and a reactive oxygen species. | figshare.com |
| Reactive Species | Believed to generate atomic oxygen [O(³P)], by analogy with DBTO. | figshare.comnih.gov |
| Mechanism Status | The specific mechanism has not been conclusively identified through experimental means. | figshare.com |
| Computational Model | Studies on simpler thiophene (B33073) S-oxides suggest S-O bond scission occurs from a higher-energy triplet state (T2). | nih.gov |
Oxidative Cyclization Reactions
Detailed research findings specifically documenting the oxidative cyclization reactions involving this compound are not extensively reported in the surveyed scientific literature.
Intermolecular Reactions and Derivative Reactivity
Information regarding the specific intermolecular reactions of this compound and the reactivity of its derivatives is not widely available in the current body of literature. While the photochemistry of simpler thiophene S-oxides has been studied, showing reactions such as cycloadditions, these have not been specifically documented for the this compound framework. semanticscholar.org
Environmental and Geochemical Occurrence of Perylo 1,12 Bcd Thiophene
Identification in Natural Petroleum and Oil Shale Deposits (e.g., Jordanian Oil Shale)
Perylo[1,12-bcd]thiophene has been detected as a constituent of the complex mixture of hydrocarbons and heteroatomic species found in crude oil and related geological materials. Thiophenic compounds, in general, are known to be present in petroleum, sometimes at concentrations of up to 1-3%. The persistence of these sulfur-containing aromatic systems is of significant interest in petroleum geochemistry.
A notable occurrence of this compound is in Jordanian oil shales. A study investigating the polycyclic aromatic hydrocarbon (PAH) fraction of oil shale from three different deposits in central Jordan revealed remarkably high concentrations of this compound in two of the samples analyzed. The analysis, conducted using capillary gas chromatography with flame ionization, sulfur-specific flame photometric, and mass spectrometric detectors, highlighted the presence of this compound alongside high concentrations of perylene (B46583) and methylperylenes. This specific enrichment suggests particular precursor organisms and depositional conditions.
The identification of this compound in these deposits is significant as it points to specific source inputs and diagenetic pathways. The molecular structure, featuring a stable five-membered thiophene (B33073) ring fused to the perylene backbone, allows it to persist through geological time and thermal stress, making it a detectable component in mature source rocks and oils.
Table 1: Selected Polycyclic Aromatic Compounds Identified in Jordanian Oil Shale
| Compound | Presence in Jordanian Oil Shale |
|---|---|
| Perylene | High concentrations in some samples |
| Methylperylenes | Remarkably high concentrations |
| This compound | Remarkably high concentrations |
Implications for Geochemical Biomarker Studies
The presence and relative abundance of specific organic molecules, known as geochemical biomarkers, can provide detailed information about the paleoenvironment. While the direct biomarker significance of this compound is an area of ongoing research, its association with other well-established biomarkers, such as perylene, offers important clues.
Perylene is a five-ring PAH that is often considered a diagenetic product derived from natural precursors, such as perylenequinone pigments found in certain fungi and plants. Its abundance in sediments can be an indicator of terrestrial organic matter input and specific, often anoxic, depositional conditions that favor the preservation and transformation of its precursors. The co-occurrence of this compound in high concentrations with perylene in Jordanian oil shale suggests a potential link in their origins or diagenetic pathways.
The incorporation of sulfur into organic molecules during early diagenesis is a known process in sulfur-rich environments. It is plausible that this compound forms from the reaction of perylene precursors or perylene itself with reduced sulfur species present in the depositional environment. Therefore, the presence of this compound could serve as a specific indicator of:
Depositional Environment: A sulfur-rich, likely anoxic, depositional environment that facilitates the sulfurization of organic matter.
Source of Organic Matter: The association with perylene points towards a contribution from terrestrial sources or specific microbial communities capable of producing the necessary precursors.
Thermal Maturity: The stability of the thiophenic aromatic system allows it to be used in assessing the thermal maturity of source rocks and oils, although this application requires further calibration.
In essence, this compound can be considered a potential biomarker that, when analyzed in conjunction with other PAHs and biomarkers, can enhance the understanding of the geological history of a petroleum system or sedimentary basin. Its presence signals a specific set of conditions related to the source of organic material and the chemical environment during its burial and transformation.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Routes and Scalability
The future development and application of Perylo[1,12-bcd]thiophene and its derivatives are contingent upon the availability of efficient and scalable synthetic methodologies. While general strategies for creating thiophene-fused PAHs exist, such as FeCl₃-mediated oxidative cyclizations and one-pot thienannulation reactions using elemental sulfur, research into routes specifically optimized for the this compound core is a primary area for future exploration. nagoya-u.ac.jpnih.gov
Current challenges often lie in multi-step procedures, modest yields, and the use of harsh reagents, which can hinder large-scale production. Future research should therefore focus on:
Catalyst Development: Investigating novel transition-metal catalysts (e.g., Palladium, Copper, Gold) for C-H activation or cross-coupling reactions could provide more direct and atom-economical pathways to the core structure.
Flow Chemistry Processes: Transitioning from batch synthesis to continuous flow processes could enhance scalability, improve reaction control, increase safety, and potentially lead to higher yields and purity. The precise control over temperature, pressure, and reaction time in flow reactors is particularly advantageous for complex cyclization reactions.
Overcoming these synthetic hurdles is the first step toward unlocking the full potential of this compound for widespread technological application.
Advanced Functionalization for Tailored Properties
The functionalization of the this compound core is a powerful strategy for tuning its physicochemical properties to suit specific applications. The introduction of substituents can profoundly influence its solubility, electronic energy levels (HOMO/LUMO), self-assembly behavior, and solid-state packing.
A notable example is the synthesis of Perylo[1,12-b,c,d]thiophene tetraesters. nih.gov This functionalization renders the material soluble and induces thermotropic liquid crystalline behavior. These derivatives self-assemble into a hexagonal columnar mesophase over a wide temperature range, a property highly desirable for the fabrication of ordered thin films for electronic devices. nih.gov Furthermore, these tetraester compounds exhibit strong sky-blue luminescence in solution with a high quantum yield, suggesting their utility as emissive materials or quantum yield standards. nih.gov
Future research in advanced functionalization should explore:
Electron-Donating and -Withdrawing Groups: Attaching groups like amines, ethers (donating) or nitriles, esters (withdrawing) can systematically tune the frontier molecular orbital energies, thereby modifying the material's charge transport characteristics (p-type vs. n-type) and its optical absorption/emission spectra.
Bulky Substituents: Introducing sterically demanding groups can be used to disrupt intermolecular π-π stacking, which can enhance solubility and modify thin-film morphology.
Self-Assembly Moieties: Incorporating moieties capable of specific intermolecular interactions, such as hydrogen bonding or long alkyl chains, can provide precise control over the material's self-organization in the solid state.
Through such tailored functionalization, a library of this compound derivatives can be developed, each optimized for a specific high-performance application.
Deeper Insights into Structure-Property Relationships through Combined Experimental and Computational Approaches
A deep understanding of the relationship between molecular structure and material properties is fundamental to rational design. For complex π-conjugated systems like this compound, a synergistic approach combining experimental characterization with computational modeling is indispensable.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the geometric and electronic properties of these molecules. researchgate.netmdpi.com These calculations can provide insights into:
Molecular geometry and planarity.
Frontier Molecular Orbital (HOMO/LUMO) energy levels and distributions.
Ionization potentials and electron affinities. mdpi.com
Optical absorption and emission spectra.
Vibrational frequencies for comparison with experimental IR and Raman spectra. mdpi.com
Future research should focus on integrated studies where theoretical predictions are rigorously tested against experimental data. For instance, computationally predicted HOMO/LUMO levels can be correlated with electrochemical data from cyclic voltammetry. Predicted absorption spectra can be compared with UV-Vis spectroscopy measurements. This iterative loop of prediction and verification allows for the refinement of theoretical models and provides a robust framework for understanding how specific structural modifications influence the desired properties. Such combined studies are crucial for developing predictive models that can accelerate the discovery of new functional materials based on the this compound scaffold.
Expanding Applications in Emerging Technologies (e.g., Quantum Computing, Biosensors - focusing on the material aspect only)
The unique electronic and photophysical properties of thiophene-fused PAHs suggest that this compound could be a promising material candidate for next-generation technologies. While direct applications have yet to be realized, its intrinsic characteristics merit exploration in these fields.
Quantum Computing: Materials with stable spin states are essential for the development of qubits, the fundamental units of quantum information. The rigid, π-conjugated system of this compound could potentially host and stabilize electron spins. Future research could involve synthesizing derivatives with radical character or incorporating paramagnetic metal ions to investigate their spin dynamics and coherence times, which are critical parameters for quantum computing applications.
Biosensors: The strong luminescence of this compound derivatives makes them attractive candidates for use as fluorescent probes in biosensors. nih.gov The material's surface could be functionalized with specific recognition elements (e.g., antibodies, DNA aptamers) that bind to a target analyte. This binding event could trigger a change in the fluorescence emission (e.g., quenching or enhancement), allowing for sensitive and selective detection. The inherent processability of derivatives like the tetraesters into thin films also opens possibilities for creating solid-state sensing devices. nih.gov
Exploration in these areas requires a multidisciplinary approach, combining advanced materials synthesis with physics and biomedical engineering to fully assess the potential of the this compound platform.
Sustainable Synthesis and Green Chemistry Principles in this compound Research
The integration of green chemistry principles into the synthesis of this compound is not only an environmental imperative but also a driver of innovation and economic efficiency. Future research should proactively design synthetic routes that align with these principles.
Key areas for improvement include:
Atom Economy: Developing reactions, such as catalytic C-H activation or cycloadditions, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste.
Use of Safer Solvents: Replacing hazardous chlorinated solvents, often used in the synthesis of PAHs, with greener alternatives like bio-derived solvents (e.g., 2-methyltetrahydrofuran) or even exploring solvent-free reaction conditions.
Energy Efficiency: Designing synthetic steps that can be performed at or near ambient temperature and pressure to reduce the energy footprint. This could involve the use of highly active catalysts or photochemical methods.
Catalysis over Stoichiometric Reagents: Shifting away from stoichiometric reagents (e.g., FeCl₃ in oxidative cyclizations) towards catalytic methods would significantly reduce waste generation. nih.gov
Renewable Feedstocks: While challenging for complex PAHs, long-term research could aim to derive key precursors from renewable bio-based sources rather than petroleum feedstocks.
By embedding these principles into the research and development process, the next generation of this compound-based materials can be produced in a more sustainable and environmentally responsible manner.
Q & A
Q. How are photophysical properties (e.g., fluorescence) of this compound characterized experimentally?
- Methodological Answer : Fluorescence emission spectra are recorded using solvents like butyl acetate (BA) or dichloromethane (DCM). For instance, excitation at 380 nm yields emission peaks at 414 nm and 437 nm for this compound-oxide. Solvent polarity adjustments (e.g., n-hexadecane vs. DMSO) can further refine spectral resolution .
Q. What analytical techniques validate the structural integrity of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) are critical. HRMS data for 8O show m/z 297.0345 ([M + Na]⁺), matching calculated values. NMR chemical shifts (e.g., δ 8.65 ppm for aromatic protons) confirm regioselective functionalization .
Advanced Research Questions
Q. How does the internal heavy-atom effect influence fluorescence quenching in this compound derivatives?
- Methodological Answer : Substituting oxygen with sulfur or selenium enhances spin-orbit coupling, reducing fluorescence quantum yields. For example, dibenzo[2,3:10,11]this compound (S) shows stronger quenching than its furan (O) analogue. Quantify using the Hückel AO coefficient (cₖ) and spin-orbit coupling constant (ζ) to model linear relationships between quantum yields and heavy-atom effects .
Q. What factors explain discrepancies in charge-carrier mobility between thin-film and single-crystalline this compound transistors?
- Methodological Answer : Single-crystalline wires exhibit higher mobility (0.8 cm² V⁻¹ s⁻¹) than thin films (0.05 cm² V⁻¹ s⁻¹) due to reduced defects and enhanced S···S interactions. Optimize crystallization via vapor-phase epitaxy on oriented polyethylene substrates to improve π-π stacking .
Q. How can solvent polarity and acidity be leveraged to modulate fluorescence fine structures?
- Methodological Answer : Solvent-dependent emission shifts (e.g., 411 nm in n-hexadecane vs. 466 nm in DMSO for dibenzo[2,3:10,11]this compound) arise from polarity-induced stabilization of excited states. Use Kamlet-Taft parameters to correlate solvent acidity (α) and polarity (π*) with Stokes shifts .
Q. What strategies resolve contradictions in spectral data during synthesis optimization?
- Methodological Answer : Cross-validate HRMS fragmentation patterns (e.g., m/z 184.313–321.034 for 8O) with computational simulations (DFT). Address low yields (<20%) by adjusting reaction stoichiometry (e.g., mCPBA excess) or using alternative oxidants like iodobenzene dichloride .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to probe the structure-property relationships of this compound derivatives?
- Methodological Answer : Apply the PICO framework:
- Population : this compound derivatives.
- Intervention : Heavy-atom substitution (O → S → Se).
- Comparison : Photophysical/electrochemical benchmarking against unsubstituted analogues.
- Outcome : Quantify changes in quantum yields, carrier mobility, or redox potentials .
Q. What statistical models explain the linear correlation between Hückel coefficients and fluorescence quenching?
- Methodological Answer : Use multivariate regression to relate cₖ²ζ² (from Hückel calculations) to experimental quenching constants (kq). For example, compound 2 (S-substituted) exhibits 2.5× higher kq than compound 1 (O-substituted) due to higher ζ(S) .
Tables for Key Data
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Fluorescence λem | 414–438 nm | λex = 380 nm, BA | |
| HRMS (8O) | m/z 297.0345 ([M + Na]⁺) | ESI/FTICR | |
| Charge Mobility (single crystal) | 0.8 cm² V⁻¹ s⁻¹ | FET measurement, 298 K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
